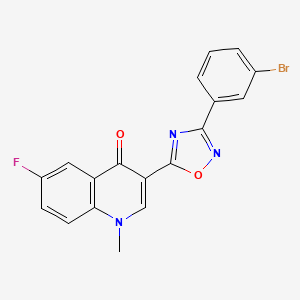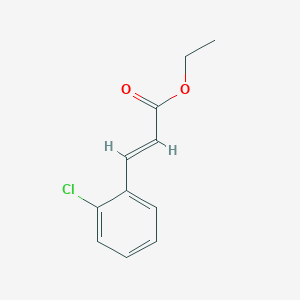![molecular formula C12H10BrClN2 B2476582 2-Pyridinamine,6-bromo-n-[(2-chlorophenyl)methyl]- CAS No. 877162-94-2](/img/structure/B2476582.png)
2-Pyridinamine,6-bromo-n-[(2-chlorophenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinamine,6-bromo-n-[(2-chlorophenyl)methyl]- is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is commonly known as 'BPC-157' and has been studied for its therapeutic effects.
Mechanism of Action
The mechanism of action of BPC-157 is not fully understood, but it is believed to work by promoting the formation of new blood vessels, increasing cell proliferation, and reducing inflammation. It has also been shown to stimulate the production of growth factors and promote tissue regeneration.
Biochemical and Physiological Effects:
BPC-157 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, promote tissue regeneration, and improve blood flow. BPC-157 has also been shown to have a protective effect on the liver, kidneys, and gastrointestinal tract.
Advantages and Limitations for Lab Experiments
One of the advantages of using BPC-157 in lab experiments is its potential therapeutic effects on various organs and tissues. However, the synthesis of BPC-157 can be challenging, and its stability and bioavailability can be affected by various factors. Additionally, further studies are needed to determine the optimal dosage and administration route for BPC-157.
Future Directions
There are several future directions for the study of BPC-157. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration route for BPC-157. Finally, the mechanism of action of BPC-157 needs to be further elucidated to fully understand its therapeutic effects.
Conclusion:
In conclusion, BPC-157 is a synthetic peptide that has gained significant attention in scientific research due to its potential therapeutic effects. It has been studied for its anti-inflammatory, anti-ulcer, and wound healing properties and has shown promise in the treatment of various conditions. However, further studies are needed to fully understand its mechanism of action and determine its optimal dosage and administration route.
Synthesis Methods
BPC-157 is a synthetic peptide that can be synthesized using solid-phase peptide synthesis. The synthesis process involves the coupling of amino acids in a specific sequence to form the peptide. The synthesis of BPC-157 requires the use of specialized equipment and expertise, making it a challenging process.
Scientific Research Applications
BPC-157 has been studied for its therapeutic effects on various organs and tissues, including the gastrointestinal tract, liver, kidneys, and brain. It has been shown to have anti-inflammatory, anti-ulcer, and wound healing properties. BPC-157 has also been studied for its potential to treat various conditions such as inflammatory bowel disease, liver damage, and traumatic brain injury.
properties
IUPAC Name |
6-bromo-N-[(2-chlorophenyl)methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2/c13-11-6-3-7-12(16-11)15-8-9-4-1-2-5-10(9)14/h1-7H,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNOGEPCPDGJNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NC(=CC=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorobenzyl)-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2476499.png)
![2-[2-[2-[4-[2-(2-Aminoethoxy)ethyl]piperazin-1-yl]ethylamino]ethoxy]ethanamine](/img/structure/B2476502.png)
![5-Chloro-2-[2-(3,5-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole](/img/structure/B2476505.png)
![N-(7-oxaspiro[3.5]nonan-1-yl)-4-(trifluoromethoxy)benzamide](/img/structure/B2476506.png)
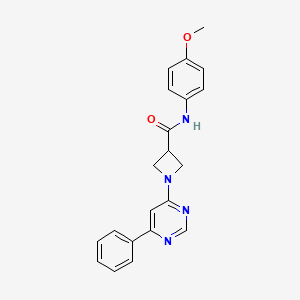

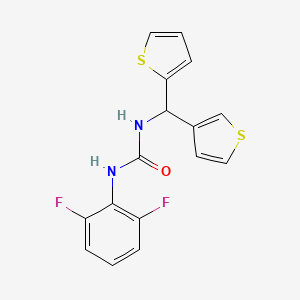


![1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2476517.png)
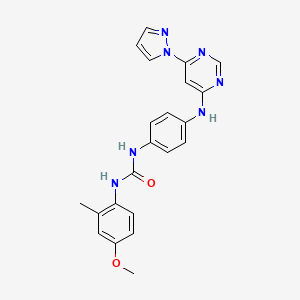
![4'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2476519.png)
